molecular formula C13H10ClNOS B14644824 (NE)-N-benzylidene-4-chlorobenzenesulfinamide CAS No. 53075-89-1

(NE)-N-benzylidene-4-chlorobenzenesulfinamide

Cat. No.: B14644824
CAS No.: 53075-89-1
M. Wt: 263.74 g/mol
InChI Key: MKVXSMXZWFZBKO-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NE)-N-benzylidene-4-chlorobenzenesulfinamide is an organic compound that belongs to the class of sulfinamides These compounds are characterized by the presence of a sulfinamide group, which consists of a sulfur atom bonded to a nitrogen atom and an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-benzylidene-4-chlorobenzenesulfinamide typically involves the reaction of 4-chlorobenzenesulfinyl chloride with benzylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfinamide group can undergo oxidation to form sulfonamides.

    Reduction: Reduction of the sulfinamide group can yield sulfides.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids.

Major Products

    Oxidation: Sulfonamides

    Reduction: Sulfides

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

(NE)-N-benzylidene-4-chlorobenzenesulfinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (NE)-N-benzylidene-4-chlorobenzenesulfinamide involves its interaction with various molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations that contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzylidene-4-chlorobenzenesulfonamide
  • N-benzylidene-4-chlorobenzenesulfide
  • N-benzylidene-4-chlorobenzenesulfoxide

Uniqueness

(NE)-N-benzylidene-4-chlorobenzenesulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical and biological properties. Compared to sulfonamides and sulfides, sulfinamides have different reactivity and stability, making them valuable in specific applications.

Properties

CAS No.

53075-89-1

Molecular Formula

C13H10ClNOS

Molecular Weight

263.74 g/mol

IUPAC Name

(NE)-N-benzylidene-4-chlorobenzenesulfinamide

InChI

InChI=1S/C13H10ClNOS/c14-12-6-8-13(9-7-12)17(16)15-10-11-4-2-1-3-5-11/h1-10H/b15-10+

InChI Key

MKVXSMXZWFZBKO-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/S(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C=NS(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.